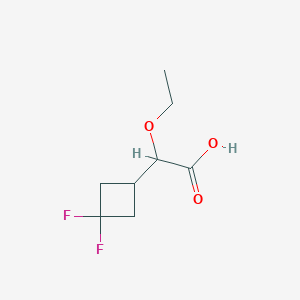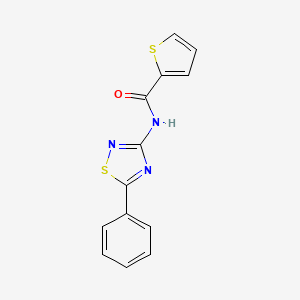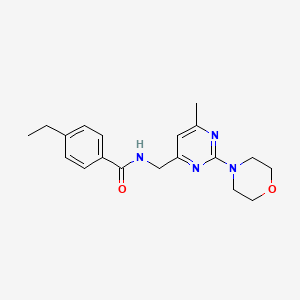
N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of 3-(2-oxo-2H-chromen-3-yl)-2-oxo-2H,5H-pyrano[3,2-c]chromene derivatives involves the cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with coumarin-3-acetic acids under mild conditions . The reaction pathway involves aldol condensation and subsequent intramolecular lactonization .Molecular Structure Analysis
The molecular structure of related compounds like “N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” shows that the coumarin moiety is essentially planar . The cyclohexane ring adopts the usual chair conformation . There are two intramolecular hydrogen bonds involving the amide group .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various processes. For instance, acetates and hydroxyl derivatives undergo facile rearrangement in an acid medium yielding 5-hydroxypyrano . Further treatment of acetates with alcohols, water, or nitrogen-containing compounds leads to various derivatives via nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have a specific molecular formula and weight . For example, “N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide” has a molecular formula of C16H17NO3 and an average mass of 271.311 Da .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Researchers have developed methodologies for synthesizing benzo[b]oxepines and 2H-chromenes, showcasing the versatility of 2H-chromene derivatives in organic synthesis. For instance, silver triflate-catalyzed cyclopropyl carbinol rearrangement offers a general approach to functionalized oxygen heterocycles, including 2H-chromenes, highlighting the compound's role in generating structurally diverse heterocyclic compounds (P. Chan et al., 2015).
Materials Science and Proton Exchange Membranes
In materials science, specifically for fuel cell applications, derivatives of sulfonated poly(ether sulfone)s have been synthesized for use as proton exchange membranes. This research underscores the compound's potential in enhancing fuel cell efficiency and durability, indicating its importance in the development of green energy technologies (Kazuya Matsumoto et al., 2009).
Catalytic Applications and Green Chemistry
The compound's derivatives have been explored for their catalytic applications, such as in the green synthesis of novel triflouromethyl-1H-benzo[f]chromenes. This synthesis demonstrates the compound's role in facilitating environmentally friendly chemical reactions, emphasizing its contribution to sustainable chemistry practices (Akbar Massoumi Shahi et al., 2018).
Antibacterial Activity
Research into the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one, closely related to the compound , suggests potential applications in developing new antibacterial agents. These findings highlight the compound's relevance in medicinal chemistry and the search for novel antimicrobial compounds (A. Behrami & Florent Dobroshi, 2019).
Chemical Sensing
Furthermore, the compound's derivatives have been employed in developing chemosensors, such as for the selective detection of Cu2+ and H2PO4− ions. This application signifies the compound's importance in analytical chemistry, offering tools for environmental monitoring and biomedical diagnostics (Xianjiao Meng et al., 2018).
Wirkmechanismus
The mechanism of action of similar compounds has been studied in the context of their antineoplastic activities. For example, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate has been shown to inhibit the malignant biological behaviors of non-small cell lung cancer via suppressing the EGFR/PI3K/AKT/mTOR signaling pathway .
Eigenschaften
IUPAC Name |
N-(2-oxochromen-3-yl)-2-phenoxyethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLWBYNCKSHIYSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(ethoxycarbonyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2830255.png)
![N-(4-ethylphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2830257.png)
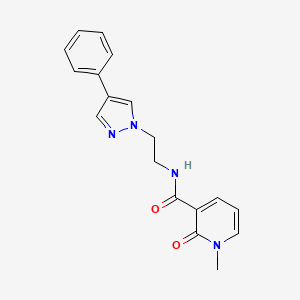
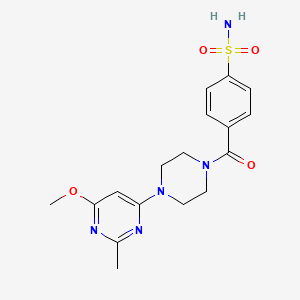
![1-[(Tert-butoxy)carbonyl]-2,5-dihydropyrrole-3-carboxylic acid](/img/structure/B2830260.png)
![2-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2830261.png)
![Ethyl 6-methyl-2-(3-methylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2830262.png)


